3-Fluoro-4,5-dimethoxybenzoic acid
Description
3-Fluoro-4,5-dimethoxybenzoic acid is a halogenated aromatic carboxylic acid characterized by a fluorine atom at the 3-position and methoxy groups at the 4- and 5-positions. This compound is of interest in medicinal chemistry and materials science due to its structural features, which influence electronic properties, metabolic stability, and binding affinity. Its synthesis typically involves halogenation and methoxylation steps, as seen in analogous iodinated derivatives . The fluorine atom enhances lipophilicity and resistance to oxidative degradation compared to hydroxyl or iodine substituents, making it a candidate for drug development and biochemical probes .
Properties
IUPAC Name |
3-fluoro-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADQQDNJUNKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4,5-dimethoxybenzoic acid can be achieved through various synthetic routes. One common method involves the use of methyl 3,5-dimethoxybenzoate as a starting material. This compound undergoes a Friedel-Crafts alkylation reaction with a fluorinating agent to introduce the fluorine atom at the 3-position . The reaction conditions typically involve the use of a sulfuric acid solution and chlorosulfonic acid, with the mass concentration of the sulfuric acid solution being 60-80% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4,5-dimethoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-Fluoro-4,5-dimethoxybenzoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
3-Iodo-4,5-dimethoxybenzoic Acid
- Structural Difference : Replaces fluorine with iodine at the 3-position.
- Reactivity : Iodine’s larger atomic radius and weaker C–I bond make it prone to nucleophilic substitution or elimination under acidic conditions, as observed during demethylation reactions. In contrast, the C–F bond in the fluoro analog is highly stable, preventing halogen migration .
- Applications : Used as a radiolabeled precursor (e.g., with I-123) for telomerase inhibition studies . The fluoro derivative may offer longer metabolic stability for in vivo applications.
2-Bromo-4,5-dimethoxybenzoic Acid
- Structural Difference : Bromine at the 2-position instead of fluorine at the 3-position.
- Reactivity : Demethylation with HBr-HOAc induces bromine migration to the 3-position, forming 3-bromo-4,5-dihydroxybenzoic acid. Fluorine’s electronegativity and small size prevent similar rearrangements, ensuring structural integrity during reactions .
Hydroxy vs. Methoxy Derivatives
3-Hydroxy-4,5-dimethoxybenzoic Acid
- Structural Difference : Hydroxyl group replaces fluorine at the 3-position.
- Physicochemical Properties : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, making it suitable for proteomics research . The fluoro analog’s lipophilicity enhances membrane permeability, favoring drug delivery.
- Stability : The hydroxyl group is susceptible to oxidation, whereas the fluorine atom improves oxidative and metabolic stability .
Caffeic Acid (3,4-Dihydroxybenzoic Acid)
- Structural Difference : Lacks methoxy groups and fluorine; features two hydroxyl groups at the 3- and 4-positions.
- Biological Activity : Caffeic acid is a potent antioxidant but suffers from rapid degradation. The methoxy and fluorine substitutions in 3-fluoro-4,5-dimethoxybenzoic acid reduce redox activity but enhance pharmacokinetic properties .
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives
Table 2: Reactivity During Demethylation
Biological Activity
3-Fluoro-4,5-dimethoxybenzoic acid (FDMA) is a compound that has garnered attention for its potential biological activities, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of FDMA, supported by research findings, case studies, and data tables.
1. Overview of Biological Activities
FDMA has been reported to exhibit a variety of biological effects:
- Antibacterial Activity : Studies indicate that FDMA effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It has shown effectiveness against fungal strains such as Candida albicans and Aspergillus flavus.
- Antitumor Activity : Research highlights that FDMA can induce cell death in human breast cancer cells and leukemia cells, suggesting its potential as an anticancer agent.
While the exact mechanisms underlying the biological activities of FDMA are not fully elucidated, the compound is believed to disrupt cellular processes in target organisms. For instance:
- Cell Death Induction : In cancer cells, FDMA appears to interfere with critical survival pathways, leading to apoptosis.
- Inhibition of Cell Wall Synthesis : The antibacterial effects may involve the inhibition of cell wall synthesis in bacteria.
3. Toxicity and Safety
The safety profile of FDMA has been evaluated in various studies:
- Irritation Potential : Animal studies have indicated that FDMA can cause skin and eye irritation, but no acute or chronic toxicity has been reported in humans.
- Dosage Considerations : The toxicity is influenced by factors such as dosage and route of administration, necessitating careful handling in laboratory settings.
4. Case Studies and Research Findings
Several studies have investigated the biological activities of FDMA:
- A study published in a peer-reviewed journal demonstrated that FDMA inhibited bacterial growth at concentrations as low as 50 µg/mL against S. aureus and E. coli .
- Another research article highlighted the compound's antifungal activity with an IC50 value of 25 µg/mL against C. albicans .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/Effective Concentration |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 µg/mL |
| Antibacterial | Escherichia coli | 50 µg/mL |
| Antifungal | Candida albicans | 25 µg/mL |
| Antitumor | Human breast cancer cells | Varies by cell line |
| Antitumor | Leukemia cells | Varies by cell line |
5. Applications in Scientific Research
FDMA's diverse biological activities suggest potential applications in various fields:
- Pharmaceutical Development : Due to its antibacterial and antifungal properties, FDMA could be explored as a lead compound for new antimicrobial agents.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions FDMA as a candidate for further investigation in cancer treatment protocols.
6. Future Research Directions
Further studies are needed to fully understand the mechanisms by which FDMA exerts its biological effects. Key areas for future research include:
- Elucidating the molecular pathways involved in its antitumor activity.
- Investigating the structure-activity relationship (SAR) to optimize its efficacy and reduce toxicity.
- Conducting clinical trials to assess its therapeutic potential in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
